1,1-Dichloroethane

Catalog No.
S570116
CAS No.
75-34-3
M.F
CH3CHCl2
C2H4Cl2
M. Wt
98.96 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1-Dichloroethane

CAS Number

75-34-3

Product Name

1,1-Dichloroethane

IUPAC Name

1,1-dichloroethane

Molecular Formula

CH3CHCl2
C2H4Cl2

Molecular Weight

98.96 g/mol

InChI

InChI=1S/C2H4Cl2/c1-2(3)4/h2H,1H3

InChI Key

SCYULBFZEHDVBN-UHFFFAOYSA-N

SMILES

CC(Cl)Cl

Solubility

less than 1 mg/mL at 68° F (NTP, 1992)
0.05 M
In water, 5,040 mg/L at 25 °C
Soluble in alcohol, ether, fixed and volatile oils.
Soluble in acetone; very soluble in ethanol, ethyl ether
Miscible with oxygenated and chlorinated solvents.
Readily soluble in all liquid chlorinated hydrocarbons and in a large variety of other organic solvents (ethers, alcohols)
In water, 5,100 mg/L, temp not specified
Solubility in water, g/100ml at 20 °C: 0.6 (poor)
0.6%

Synonyms

1,1-Dichloroethane; 1,1-Ethylene Dichloride; Dichloromethylmethane; Ethylidene chloride; Ethylidene Dichloride; F 150a; HCC 150a

Canonical SMILES

CC(Cl)Cl

Organic Chemistry Research:

  • Solvent: Due to its non-polar nature and ability to dissolve various organic compounds, 1,1-dichloroethane is used as a solvent in various organic synthesis reactions and extractions. Source: Royal Society of Chemistry, "1,1-Dichloroethane":
  • Intermediate: It serves as a building block in the synthesis of other important organic chemicals, such as vinyl chloride and ethylidene dichloride, which are used in the production of polymers and other materials. Source: National Center for Biotechnology Information, PubChem, "1,1-Dichloroethane": )

Environmental Research:

  • Environmental Fate Studies: Researchers use 1,1-dichloroethane to study its behavior in the environment, including its degradation, transport, and bioaccumulation. This information helps assess its potential environmental impact. Source: Environmental Protection Agency, "Risk Evaluation for 1,1-Dichloroethane": )

Toxicological Research:

  • Toxicity Studies: 1,1-dichloroethane is used in controlled laboratory experiments to understand its potential adverse effects on living organisms, including humans. This research helps establish safe exposure limits and inform risk assessments. Source: Agency for Toxic Substances and Disease Registry, "ATSDR 1,1-Dichloroethane Tox Profile": )

1,1-Dichloroethane, also known as ethylidene dichloride, is a chlorinated hydrocarbon with the chemical formula C2H4Cl2\text{C}_2\text{H}_4\text{Cl}_2. It appears as a colorless, oily liquid with a chloroform-like odor and is not easily soluble in water but is miscible with many organic solvents. This compound has significant commercial importance, with annual production exceeding 1 million pounds in the United States alone. It serves primarily as a feedstock in chemical synthesis, particularly for the production of 1,1,1-trichloroethane .

1,1-Dichloroethane is a hazardous compound and should be handled with appropriate safety precautions [].

  • Toxicity: Acute (short-term) inhalation exposure can cause central nervous system depression, cardiac arrhythmias, and kidney damage.
  • Flammability: Flammable liquid with a flash point of 16 °C [].
  • Reactivity: Can react violently with strong oxidizers [].
. It can undergo thermal cracking at temperatures between 400–500 °C to yield vinyl chloride. Additionally, it can react with hydrogen chloride and vinyl chloride under specific conditions to produce more complex chlorinated compounds. The compound is known to react violently with strong oxidizing agents, alkali metals, and powdered metals, posing significant fire and explosion hazards .

The biological activity of 1,1-dichloroethane has been studied primarily concerning its toxicological effects. Acute inhalation exposure to high concentrations can lead to central nervous system depression and cardiac arrhythmias. Animal studies have indicated potential carcinogenic effects, including the development of tumors in various organs . The compound has been classified as a possible human carcinogen by the Environmental Protection Agency due to its association with increased cancer risks in animal studies .

1,1-Dichloroethane is synthesized through several methods:

  • Reaction of Hydrogen Chloride and Vinyl Chloride: This method occurs at temperatures between 20–55 °C in the presence of aluminum or ferric chloride catalysts.
  • Direct Chlorination of Ethane: Ethane can be chlorinated directly to yield 1,1-dichloroethane.
  • Addition of Hydrogen Chloride to Acetylene: This reaction also produces 1,1-dichloroethane.
  • Oxychlorination Processes: It can be formed as a byproduct during the manufacture of other chlorinated compounds like chloral and vinyl chloride .

The applications of 1,1-dichloroethane are diverse:

  • Chemical Synthesis: It is primarily used as an intermediate in producing other chemicals such as vinyl chloride and 1,1,1-trichloroethane.
  • Solvent: The compound serves as a solvent for plastics, oils, fats, and varnish removers.
  • Degreaser and Fumigant: It is utilized in degreasing operations and as a fumigant in insecticide formulations.
  • Manufacturing Rubber Products: It plays a role in producing high-vacuum resistant rubber and synthetic fibers .

Interaction studies involving 1,1-dichloroethane focus on its toxicological profile and potential health risks associated with exposure. Inhalation studies have shown that acute exposure can lead to significant health effects such as respiratory distress and cardiovascular issues. Long-term exposure may increase the risk of developing certain cancers based on animal model data . These findings highlight the need for careful handling and regulation of this compound in industrial settings.

Several compounds share structural similarities with 1,1-dichloroethane. Notable examples include:

CompoundChemical FormulaKey Characteristics
1,2-DichloroethaneC2H4Cl2\text{C}_2\text{H}_4\text{Cl}_2Chlorine atoms bonded to different carbons; used as a solvent.
Vinyl ChlorideC2H3Cl\text{C}_2\text{H}_3\text{Cl}A key precursor for polyvinyl chloride; highly reactive.
1,1,1-TrichloroethaneC2Cl3H\text{C}_2\text{Cl}_3\text{H}Used as a solvent and cleaning agent; less toxic than dichloromethanes.

Uniqueness of 1,1-Dichloroethane: Unlike its analogs like vinyl chloride which is gaseous at room temperature or 1,2-dichloroethane which has different bonding configurations for chlorine atoms, 1,1-dichloroethane's unique structure allows it to be a versatile intermediate in various chemical syntheses while also serving multiple industrial applications .

Physical Description

1,1-dichloroethane appears as a colorless liquid with an ether-like odor. Slightly soluble in water and slightly denser than water. Flash point below 70°F. Vapors denser than air. Used to make other chemicals.
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Colorless, oily liquid with a chloroform-like odor.

Color/Form

Colorless, oily liquid
Colorless, neutral, mobile liquid

XLogP3

1.9

Boiling Point

135.1 °F at 760 mm Hg (NTP, 1992)
57.4 °C
57 °C
135°F

Flash Point

22 °F (NTP, 1992)
-10.0 °C (14.0 °F) - closed cup
2 °F (-17 °C) (closed cup)
14 °C (open cup); -8.33 °C (closed cup)
22 def F /open cup/
-6 °C c.c.
22°F
2°F

Vapor Density

3.44 (NTP, 1992) (Relative to Air)
3.44 (Air = 1)
Relative vapor density (air = 1): 3.4
3.44

Density

1.174 at 68 °F (USCG, 1999)
1.175 at 20 °C/4 °C; 1.1680 at 25 °C/4 °C
Relative density (water = 1): 1.2
1.18

LogP

1.79 (LogP)
log Kow = 1.79
log Kow = 1.83 (est)
1.8

Odor

Aromatic ethereal odor
Chloroform-like odor
Ether-like odo

Melting Point

-143 °F (NTP, 1992)
-96.9 °C
-96.93 °C
-98 °C
-143°F

UNII

0S989LNA44

GHS Hazard Statements

H225: Highly Flammable liquid and vapor [Danger Flammable liquids];
H302: Harmful if swallowed [Warning Acute toxicity, oral];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412: Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Use and Manufacturing

IDENTIFICATION: 1,1-Dichloroethane is a colorless, oily liquid. It has a sweet odor and taste. It can corrode plastic, rubber and aluminum. 1,1-Dichloroethane is very soluble in water. It is present in air as a breakdown product of other chemicals containing chlorine. USE: 1,1-Dichloroethane is an important commercial chemical. It is used to make other chemical products and in the manufacture of plastic wrap, adhesives, and synthetic fibers. It is sometimes used as a solvent for paints and degreasers. It has been used as an anesthetic but that use has been discontinued due to heart risks. EXPOSURE: Workers who use 1,1-dichloroethane may breathe in mists or have direct skin contact. The general population may be exposed by breathing in air or ingestion of contaminated water. Exposure may also occur from smoking cigarettes. It has been detected in fumes from household bleach. If 1,1-dichloroethane is released to the environment, it will gradually be broken down in air. It is not expected to be broken down by sunlight. It is widely dispersed in the entire atmosphere. It will move into air from moist soil and water surfaces. It is expected to move easily through soil. It will not be broken down by microorganisms, and is not expected to build up in fish. RISK: Information regarding the potential of 1,1-dichloroethane to cause toxic effects in humans is limited. Irregular heartbeat, intoxication, dizziness, nausea and vomiting have been observed with the use of 1,1-dichloroethane as an anesthetic. Eye, nose, and lung irritation, along with increased salivation, sneezing and coughing, have been reported by some people exposed to 1,1-dichloroethane vapors. Kidney and liver injury were observed in a few severe cases of fatal exposure to unknown concentrations. Anesthesia is the main effect in laboratory animals exposed to 1,1-dichloroethane in feed or in air. Kidney damage has been observed in laboratory cats exposed to high vapor levels, but not in other laboratory animals exposed to 1,1-dichloroethane in feed or in air over-time. Birth defects and abortion were not observed in laboratory animals exposed to 1,1-dichloroethane vapors during pregnancy. Slight delays in bone formation were observed in fetuses, but were associated with decreased maternal weight gain. The ability of 1,1-dichloroethane to impair fertility has not been assessed in laboratory animals. Data on the potential for 1,1-dichloroethane to cause cancer in laboratory animals is inconclusive. The U.S. EPA determined that 1,1-dichloroethane is a possible human carcinogen based on limited evidence of cancer in laboratory animals. Based on the same data, the American Conference of Governmental Industrial Hygienists determined that data were insufficient to classify 1,1-dichloroethane as a human carcinogen. The potential for 1,1-dichloroethane to cause cancer in humans has not been assessed by the International Agency for Research on Cancer or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Vapor Pressure

234 mm Hg at 77 °F ; 182 mm Hg at 68° F (NTP, 1992)
227.30 mmHg
2.27X10+2 mm Hg at 25 °C
75.4 mm Hg at 25 °C (est)
Vapor pressure, kPa at 20 °C: 24
182 mmHg at 68°F
182 mmHg

Pictograms

Flammable Irritant

Flammable;Irritant

Impurities

Reagent grade 99.7% pure with the following impurities: ethyl chloride 0.02%; butylene oxide 0.08%; trichloroethylene 0.08%; ethylene dichloride 0.01%; unknown 0.14%, (expressed as volume percentage by weight of sample).

Other CAS

75-34-3
1300-21-6

Wikipedia

Ethylidene chloride

Use Classification

Chemical Classes -> Volatile organic compounds
Hazardous Air Pollutants (HAPs)
Food Additives -> EXTRACTION_SOLVENT; -> JECFA Functional Classes
Fire Hazards -> Carcinogens, Flammable - 3rd degree

Methods of Manufacturing

Prepared by the action of PCl5 /phosphorus pentachloride/ on acetaldehyde.
1,1-Dichloroethane may ... be obtained by ethane or chloroethane chlorination. This chlorination can be carried out as thermal chlorination, photochlorination, or oxychlorination. These processes, however, are impaired by a lack of selectivity.
... 1,1-Dichloroethane can be produced from acetylene by adding 2 mol of hydrogen chloride. For the first reaction sequence, i.e., the formation of vinyl chloride, mercury catalyst is typically used, although other nonmercuric catalysts are claimed in the literature.
1,1-Dichloroethane via the 1,2-Dichloroethane-Vinyl Chloride Route. Hydrogen chloride and vinyl chloride obtained from 1,2-dichloroethane cracking are reacted in a boiling-bed-type reactor in the presence of a Friedel-Crafts catalyst, preferably ferric chloride (FeCl3).
Acetaldehyde reacts with phosphorus pentachloride to produce 1,1-dichloroethane.

General Manufacturing Information

All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Ethane, 1,1-dichloro-: ACTIVE
T - indicates a substance that is the subject of a final TSCA section 4 test rule.
For the synthesis of 1,1-dichloroethane as an intermediate in the production of 1,1,1-trichloroethane only the vinyl chloride route is important and industrially used.
It occurs, often as an unwanted byproduct, in many chlorination and oxychlorination processes of C2 hydrocarbons.

Analytic Laboratory Methods

Method: NIOSH 1003, Issue 3; Procedure: gas chromatography with flame ionization detection; Analyte: 1,1-dichloroethane; Matrix: air; Detection Limit: 2.0 ug/sample.
Method: OSHA 7; Procedure: gas chromatography with flame ionization detection; Analyte: 1,1-dichloroethane; Matrix: air; Detection Limit: not provided.
Method: ASTM D5790; Procedure: gas chromatography/mass spectrometry; Analyte: 1,1-dichloroethane; Matrix: treated drinking water, wastewater, and ground water; Detection Limit: 0.18 ug/L.
Method: EPA-EAD 601; Procedure: gas chromatography with electrolytic conductivity or microcoulometric detector; Analyte: 1,1-dichloroethane; Matrix: municipal and industrial discharges; Detection Limit: 0.07 ug/L.
For more Analytic Laboratory Methods (Complete) data for 1,1-Dichloroethane (17 total), please visit the HSDB record page.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage.
Store in a flammable liquid storage area or approved cabinet away from ignition sources and corrosive and reactive materials. ... Before entering confined space where this chemical may be present, check to make sure that an explosive concentration does not exist. 1,1-Dichloroethane must be stored to avoid contact with strong oxidizers, such as chlorine, bromine, and fluorine, since violent reactions occur. Store in tightly closed containers in a cool, well-ventilated area away from heat. Sources of ignition, such as smoking and open flames are prohibited where 1,1-dichloroethane is used, handled, or stored in a manner that could create a potential fire or explosion hazard. Metal containers used in the transfer of 5 gallons or more of 1,1-dichloroethane should be grounded and bonded. Drums must be equipped with self-closing valves, pressure vacuum bungs, and flame arresters. Use only nonsparking tools and equipment, especially when opening and closing containers of 1,1-dichloroethane.

Interactions

Drinking water chlorination results in numerous chlorinated byproducts. We evaluated the developmental and embryo toxicity of 1,3-dichloropropane (1,3DP), 2,2-dichloropropane (2,2DP), 1,1-dichloroethane (1,1DE) and 1,1,2,2-tetrachloroethane (TCE) in rat whole embryo culture (WEC) due to their presence in chlorinated drinking water, their structural similarities, and a lack of developmental toxicity data for these compounds. Humans could be exposed to these four chlorinated propanes and ethanes (CPEs) simultaneously in drinking water and hence we evaluated them alone and in combination. Toxicity profiles were generated by exposing gestational day (GD) 9.5 rat embryos in WEC to the CPEs for 48 hours. The individual CPEs were all dysmorphogenic in WEC and embryonic exposure resulted primarily in rotation and heart defects. The embryonic effects from exposure were compared based on developmental score (DEVSC), death and dysmorphology as the parameters of comparison. Concentrations of individual CPEs chosen for the mixture studies were predicted to produce DEVSCs 25% below control values. These equipotent mM concentrations (14.5 1,1DE, 1.5 TCE, 16 2,2DP, 5.5 1,3DP) were then used to determine the toxicity of all possible combinations, based on a dose-additivity model, of the four CPEs. Eight of mixture combinations gave experimental DEVSCs which were not significantly different from the predicted scores while three of the mixtures (1,3DP/2,2DP; TCE/1,3DP/2,2DP; TCE/1,3DP/2,2DP/1,1DE) gave scores which were significantly lower than predicted. Embryo mortality was additive in ten of the eleven treatment groups, with one mixture significantly more embryotoxic (27% mortality) than predicted. Dysmorphology was significantly elevated in all treatment groups compared to controls and was neither significantly different between the groups nor different from dysmorphology seen in embryos following exposure to the individual compounds. These data suggest that the developmental toxicity of these halogenated propanes and ethanes is additive.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15

Rough-interval-based multicriteria decision analysis for remediation of 1,1-dichloroethane contaminated groundwater

Lixia Ren, Li He, Hongwei Lu, Jing Li
PMID: 27788363   DOI: 10.1016/j.chemosphere.2016.10.042

Abstract

A rough-interval-based multicriteria decision analysis method (RI-MCDA) is developed for supporting the selection of remediation strategies for 1,1-dichloroethane contaminated sites. The concept of ''rough interval'' is introduced in the design framework to represent dual-uncertain parameters. Three rough-interval scenarios generated through pair-wise combining the values under three confidence levels (i.e. 68.3%, 95.4% and 99.7%) and one deterministic scenario adopted crisp numbers for parameters are introduced into the framework. The proposed method is then applied to a contaminated site in the Pudong district of Shanghai, China. Fifty remediation alternatives under four duration options (i.e. 5, 10, 15, and 20 years) and ten criteria, including daily total pumping rate, total cost and rough-interval risk information in light of uncertainty parameter (e.g. slope factor), are taken into consideration to compare different alternatives through RI-MCDA. Results indicated that the most desirable remediation strategy lied in A25 for the 5-year, A10 for the 10-year, A15 for the 15-year, and A11 for the 20-year remediation. Compared to the traditional MCDA, the proposed RI-MCDA shows the uniqueness in addressing the interaction between dual intervals of highly uncertain parameters, as well as their joint impact on the decision results, which reduces the subjectivity as much as possible.


Simultaneous counter-flow of chlorinated volatile organic compounds across the saturated-unsaturated interface region of an aquifer

Daniel Ronen, Hagit Lev-Wiener, Ellen R Graber, Ofer Dahan, Noam Weisbrod
PMID: 20044117   DOI: 10.1016/j.watres.2009.12.016

Abstract

Concentrations of chlorinated volatile organic compounds (Cl-VOCs) at the saturated-unsaturated interface region (SUIR; depth of approximately 18m) of a sandy phreatic aquifer were measured in two monitoring wells located 25m apart. The concentrations of the Cl-VOCs obtained above and below the water table along a 413-day period are interpreted to depict variable, simultaneous and independent movement of trichlorothene, tetrachloroethene, 1,1-dichloroethene, cis-1,2-dichloroethene, 1,1,1-trichloroethane, chloroform and 1,1-dichloroethane vapors in opposite directions across the SUIR.


Adrenal cortical atrophy and liver damage produced in dogs by feeding 2,2-bis-(parachloro-phenyl)-1,1-dichloroethane

A A NELSON, G WOODARD
PMID: 18916907   DOI:

Abstract




Bioaugmentation with butane-utilizing microorganisms to promote in situ cometabolic treatment of 1,1,1-trichloroethane and 1,1-dichloroethene

Lewis Semprini, Mark E Dolan, Gary D Hopkins, Perry L McCarty
PMID: 19022526   DOI: 10.1016/j.jconhyd.2008.10.005

Abstract

A field study was performed to evaluate the potential for in-situ aerobic cometabolism of 1,1,1-trichloroethane (1,1,1-TCA) through bioaugmentation with a butane enrichment culture containing predominantly two Rhodococcus sp. strains named 179BP and 183BP that could cometabolize 1,1,1-TCA and 1,1-dicholoroethene (1,1-DCE). Batch tests indicated that 1,1-DCE was more rapidly transformed than 1,1,1-TCA by both strains with 183BP being the most effective organism. This second in a series of bioaugmentation field studies was conducted in the saturated zone at the Moffett Field In Situ Test Facility in California. In the previous test, bioaugmentation with an enrichment culture containing the 183BP strain achieved short term in situ treatment of 1,1-DCE, 1,1,1-TCA, and 1,1-dichloroethane (1,1-DCA). However, transformation activity towards 1,1,1-TCA was lost over the course of the study. The goal of this second study was to determine if more effective and long-term treatment of 1,1,1-TCA could be achieved through bioaugmentation with a highly enriched culture containing 179BP and 183BP strains. Upon bioaugmentation and continuous addition of butane and dissolved oxygen and or hydrogen peroxide as sources of dissolved oxygen, about 70% removal of 1,1,1-TCA was initially achieved. 1,1-DCE that was present as a trace contaminant was also effectively removed (approximately 80%). No removal of 1,1,1-TCA resulted in a control test leg that was not bioaugmented, although butane and oxygen consumption by the indigenous populations was similar to that in the bioaugmented test leg. However, with prolonged treatment, removal of 1,1,1-TCA in the bioaugmented leg decreased to about 50 to 60%. Hydrogen pexoxide (H2O2) injection increased dissolved oxygen concentration, thus permitting more butane addition into the test zone, but more effective 1,1,1-TCA treatment did not result. The results showed bioaugmentation with the enrichment cultures was effective in enhancing the cometabolic treatment of 1,1,1-TCA and low concentrations of 1,1-DCE over the entire period of the 50-day test. Compared to the first season of testing, cometabolic treatment of 1,1,1-TCA was not lost. The better performance achieved in the second season of testing may be attributed to less 1,1-DCE transformation product toxicity, more effective addition of butane, and bioaugmentation with the highly enriched dual culture.


Microbial reductive dehalogenation of trihalomethanes by a Dehalobacter-containing co-culture

Siyan Zhao, Matthew J Rogers, Jianzhong He
PMID: 28424844   DOI: 10.1007/s00253-017-8236-2

Abstract

Trihalomethanes such as chloroform and bromoform, although well-known as a prominent class of disinfection by-products, are ubiquitously distributed in the environment due to widespread industrial usage in the past decades. Chloroform and bromoform are particularly concerning, of high concentrations detected and with long half-lives up to several hundred days in soils and groundwater. In this study, we report a Dehalobacter- and Desulfovibrio-containing co-culture that exhibits dehalogenation of chloroform (~0.61 mM) to dichloromethane and bromoform (~0.67 mM) to dibromomethane within 10-15 days. This co-culture was further found to dechlorinate 1,1,1-trichloroethane (1,1,1-TCA) (~0.65 mM) to 1,1-dichloroethane within 12 days. The Dehalobacter species present in this co-culture, designated Dehalobacter sp. THM1, was found to couple growth with dehalogenation of chloroform, bromoform, and 1,1,1-TCA. Strain THM1 harbors a newly identified reductive dehalogenase (RDase), ThmA, which catalyzes chloroform, bromoform, and 1,1,1-TCA dehalogenation. Additionally, based on the sequences of thmA and other identified chloroform RDase genes, ctrA, cfrA, and tmrA, a pair of chloroform RDase gene-specific primers were designed and successfully applied to investigate the chloroform dechlorinating potential of microbial communities. The comparative analysis of chloroform RDases with tetrachloroethene RDases suggests a possible approach in predicting the substrate specificity of uncharacterized RDases in the future.


Quantifying the effects of 1,1,1-trichloroethane and 1,1-dichloroethane on chlorinated ethene reductive dehalogenases

Winnie W M Chan, Ariel Grostern, Frank E Löffler, Elizabeth A Edwards
PMID: 21955221   DOI: 10.1021/es201260n

Abstract

Mixtures of chlorinated ethenes and ethanes are often found at contaminated sites. In this study, we undertook a systematic investigation of the inhibitory effects of 1,1,1-trichloroethane (1,1,1-TCA) and 1,1-dichloroethane (1,1-DCA) on chlorinated ethene dechlorination in three distinct Dehalococcoides-containing consortia. To focus on inhibition acting directly on the reductive dehalogenases, dechlorination assays used cell-free extracts prepared from cultures actively dechlorinating trichloroethene (TCE) to ethene. The dechlorination assays were initiated with TCE, cis-1,2-dichloroethene (cDCE), or vinyl chloride (VC) as substrates and either 1,1,1-TCA or 1,1-DCA as potential inhibitors. 1,1,1-TCA inhibited VC dechlorination similarly in cell suspension and cell-free extract assays, implicating an effect on the VC reductases associated with the dechlorination of VC to nontoxic ethene. Concentrations of 1,1,1-TCA in the range of 30-270 μg/L reduced VC dechlorination rates by approximately 50% relative to conditions without 1,1,1-TCA. 1,1,1-TCA also inhibited reductive dehalogenases involved in TCE and cDCE dechlorination. In contrast, 1,1-DCA had no pronounced inhibitory effects on chlorinated ethene reductive dehalogenases, indicating that removal of 1,1,1-TCA via reductive dechlorination to 1,1-DCA is a viable strategy to relieve inhibition.


1,1,1-trichloroethane and 1,1-dichloroethane reductive dechlorination kinetics and co-contaminant effects in a Dehalobacter-containing mixed culture

Ariel Grostern, Winnie W M Chan, Elizabeth A Edwards
PMID: 19764252   DOI: 10.1021/es901038x

Abstract

1,1,1-Trichloroethane (1,1,1-TCA) is a common groundwater contaminant that can be reductively dechlorinated to 1,1-dichloroethane (1,1-DCA) and monochloroethane, and can support the growth of certain dehalorespiring strains of Dehalobacter We used reductive dehalogenase cell-free extract assays (with reduced methyl viologen) and whole cell suspension dechlorination assays (with hydrogen) and a Dehalobacter-containing enrichment culture to explore the kinetics of l,1,1-TCA and 1,1-DCA reductive dechlorination in the presence of the common co-contaminants trichloroethene (TCE), cis-dichloroethene (cDCE), and vinyl chloride (VC). These chlorinated ethenes were most significant inhibitors of 1,1,1-TCA dechlorination in cell-free extracts, indicating direct effects on the reductive dehalogenase enzyme(s). The inhibition was present but less pronounced in whole cell suspension assays. None of the chlorinated ethenes inhibited 1,1-DCA dechlorination in cell-free extract assays, yet cDCE and particularly VC were inhibitors in whole cell assays, indicating an effect on Dehalobacter, but not on the dehalogenase enzyme(s). Marked differences in kinetic parameters for 1,1,1-TCA and 1,1-DCA, and an uncoupling of these two activities in cultures grown on 1,1-DCA compared to those grown on 1,1,1-TCA was strong evidence for the existence of disti
,1,1-TCA and 1,1-DCA reductive dehalogenase enzymes.


Identification of Dehalobacter reductive dehalogenases that catalyse dechlorination of chloroform, 1,1,1-trichloroethane and 1,1-dichloroethane

Shuiquan Tang, Elizabeth A Edwards
PMID: 23479748   DOI: 10.1098/rstb.2012.0318

Abstract

Two novel reductive dehalogenases (RDases) that are highly similar to each other but catalyse distinct dechlorination reactions were identified from Dehalobacter-containing mixed cultures. These two RDases were partially purified from crude protein extracts of anaerobic dechlorinating enrichment cultures using blue native polyacrylamide gel electrophoresis. Gel slices were assayed for dechlorinating activity, and associated proteins were identified using liquid chromatography tandem mass spectrometry with the metagenome of the parent culture as the reference database. The two RDases identified, annotated as CfrA and DcrA, share an amino acid identity of 95.2 per cent, but use different substrates: CfrA dechlorinates chloroform (CF) and 1,1,1-trichloroethane (1,1,1-TCA), but not 1,1-dichloroethane; DcrA dechlorinates 1,1-dichloroethane, but not CF or 1,1,1-TCA. These two novel RDases share no more than 40 per cent amino acid identity to any other known or putative RDases, but both have a twin-arginine motif and two iron-sulfur binding motifs conserved in most RDases. Peptides specific to two putative membrane anchor proteins, annotated as CfrB and DcrB, were also detected in gel slices.


A microscopic view of phospholipid insertion into biological membranes

Josh V Vermaas, Emad Tajkhorshid
PMID: 24313792   DOI: 10.1021/jp409854w

Abstract

Understanding the process of membrane insertion is an essential step in developing a detailed mechanism, for example, for peripheral membrane protein association and membrane fusion. The highly mobile membrane mimetic (HMMM) has been used to accelerate the membrane association and binding of peripheral membrane proteins in simulations by increasing the lateral diffusion of phospholipid headgroups while retaining an atomistic description of the interface. Through a comparative study, we assess the difference in insertion rate of a free phospholipid into an HMMM as well as into a conventional phospholipid bilayer and develop a detailed mechanistic model of free phospholipid insertion into biological membranes. The mechanistic insertion model shows that successful irreversible association of the free phospholipid to the membrane interface, which results in its insertion, is the rate-limiting step. Association is followed by independent, sequential insertion of the acyl tails of the free phospholipid into the membrane, with splayed acyl tail intermediates. Use of the HMMM is found to replicate the same intermediate insertion states as in the full phospholipid bilayer; however, it accelerates overall insertion by approximately a factor of 3, with the probability of successful association of phospholipid to the membrane being significantly enhanced.


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